

Application Note: Comprehensive Characterization of 2,4-Dibromo-3-chloro-6-methylphenol

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Compound of Interest

Compound Name: *2,4-Dibromo-3-chloro-6-methylphenol*

Cat. No.: *B14014967*

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Abstract

This guide details the analytical characterization of **2,4-Dibromo-3-chloro-6-methylphenol** (CAS: 1195357-86-8), a highly substituted halogenated cresol.[1][2] Due to the steric crowding and electron-withdrawing nature of the bromine and chlorine substituents, this compound presents unique challenges in separation and ionization compared to simple cresols.[2] This protocol synthesizes established EPA methodologies for polyhalogenated phenols with specific adaptations required for this congener, utilizing HPLC-UV/DAD for purity assessment, GC-MS for isotopic identification, and NMR for structural validation.[1][2]

Introduction & Physicochemical Context

2,4-Dibromo-3-chloro-6-methylphenol is a pentasubstituted benzene derivative.[1][2]

Structurally, it is an ortho-cresol (2-methylphenol) core modified with bromine atoms at the 2- and 4-positions (relative to the hydroxyl group) and a chlorine atom at the 3-position.[1][2]

Chemical Identity[1][2][4]

- IUPAC Name: **2,4-Dibromo-3-chloro-6-methylphenol**[\[1\]](#)[\[2\]](#)[\[4\]](#)
- CAS Number: 1195357-86-8[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula:
- Molecular Weight: 300.37 g/mol [\[2\]](#)[\[6\]](#)
- Structure:
 - Position 1: Hydroxyl (-OH)[\[1\]](#)
 - Position 2: Bromine (-Br)[\[1\]](#)
 - Position 3: Chlorine (-Cl)[\[1\]](#)
 - Position 4: Bromine (-Br)[\[1\]](#)
 - Position 5: Hydrogen (-H)[\[1\]](#)
 - Position 6: Methyl (-CH

)[\[1\]](#)

Analytical Challenges

- Acidity: The presence of three halogens significantly increases the acidity of the phenolic proton compared to unsubstituted cresol (predicted pKa 6.0–7.0).[\[2\]](#) This necessitates pH control in LC mobile phases to prevent peak tailing.[\[2\]](#)
- Isotope Pattern: The combination of two bromine atoms and one chlorine atom creates a complex, characteristic mass spectral signature essential for identification.[\[2\]](#)
- Oxidation Risk: Like all polyhalogenated phenols, the compound is susceptible to oxidation, requiring careful sample handling.[\[2\]](#)

Physicochemical Properties Profile

Property	Value / Characteristic	Relevance to Analysis
Appearance	White to off-white crystalline solid	Visual inspection of purity.[1][2]
Solubility	Soluble in MeOH, MeCN, DCM; Low in Water	Use MeCN or MeOH for stock solutions.[1][2]
Log P (Predicted)	~4.2	Highly lipophilic; requires high % organic in RP-HPLC.[1][2]
pKa (Predicted)	~6.5	Mobile phase must be acidic (pH < 4) to keep neutral.
UV Maxima	~280 nm, ~215 nm	Primary detection wavelengths.[2]

Method 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)[1]

Objective: Quantitative assay and purity determination. Rationale: Reverse-phase chromatography is preferred.[1][2] Acidic modification of the mobile phase is critical to suppress the ionization of the phenolic group, ensuring sharp peak shape and reproducible retention times.[2]

Experimental Protocol

1. Instrumentation:

- System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
- Detector: Diode Array Detector (DAD).[2]
- Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 μ m) or Zorbax Eclipse Plus C18. [1][2]

2. Reagents:

- Solvent A: Water + 0.1% Phosphoric Acid (

) or 0.1% Formic Acid.[2]

- Solvent B: Acetonitrile (HPLC Grade).[2]

3. Chromatographic Conditions:

Parameter	Setting
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	5 µL
Detection	280 nm (bw 4 nm), Ref 360 nm
Run Time	15 minutes

4. Gradient Program:

Time (min)	% Solvent A (Acidic Water)	% Solvent B (MeCN)
0.00	90	10
10.00	10	90
12.00	10	90
12.10	90	10
15.00	90	10

5. Sample Preparation:

- Stock: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).
- Working: Dilute stock 1:10 with Water/MeCN (50:50) to 0.1 mg/mL.[2] Filter through 0.2 µm PTFE filter.[2]

Data Analysis: Integrate the main peak at ~280 nm. Purity is calculated via % Area Normalization.[2] Any peak eluting before the main peak likely corresponds to de-halogenated

impurities or oxidation products (quinones).[2]

Method 2: GC-MS Characterization[1][2]

Objective: Structural confirmation via molecular ion and isotope pattern analysis. Rationale: While phenols can be analyzed directly, the high boiling point and acidity of this congener may cause tailing.[2] Silylation (TMS derivatization) is recommended for definitive structural elucidation.

Experimental Protocol

1. Derivatization (TMS Method):

- Take 100 μ L of Stock Solution (1 mg/mL in MeCN).
- Evaporate to dryness under Nitrogen ().[2]
- Add 50 μ L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]
- Add 50 μ L Pyridine.[2]
- Incubate at 60°C for 30 minutes.
- Dilute with 900 μ L Dichloromethane (DCM) prior to injection.[2]

2. GC-MS Parameters:

- Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m).[1][2]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Initial: 60°C (hold 1 min).

- Ramp: 20°C/min to 280°C.[2][7]
- Final: 280°C (hold 5 min).
- MS Source: EI (70 eV), 230°C.[2]
- Scan Range: 50–500 amu.[2]

3. Interpretation of Mass Spectrum: The derivatized compound (Trimethylsilyl ether) has a formula of

- Molecular Ion Cluster (): Look for the cluster around m/z 372.[2]
- Isotope Pattern:
 - The pattern is governed by 2 Bromines () and 1 Chlorine ().
 - This creates a distinctive "multiplet" appearance spanning ~8 amu.[1][2]
 - M (372):
 - M+2 (374):
(Mixed Br) +
 - M+4 (376):
+ ...
 - Verification: The M+2 and M+4 peaks should be roughly equal in height and dominant, characteristic of dibromo compounds.[2]
- Fragment Ions:

- [M-15]⁺: Loss of Methyl from TMS group (m/z ~357).[2]
- [M-Br]⁺: Loss of Bromine (m/z ~293).[1][2]

Method 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive confirmation of substitution pattern. Rationale: The substitution pattern (2,4-dibromo-3-chloro-6-methyl) leaves only one aromatic proton.[1][2] This provides a very simple, unambiguous diagnostic signal.

Experimental Protocol

1. Solvent: DMSO-

or CDCl₃

[1][2] (DMSO is preferred to observe the phenolic proton).[2] 2. Instrument: 400 MHz or higher.
[1][2]

3. Expected Signals (

¹H NMR):

- 2.2–2.4 ppm (3H, s): Methyl group at position 6.
- 7.4–7.7 ppm (1H, s): Aromatic proton at position 5.[2]
 - Note: This is a singlet.[2][8] If the Cl/Br were in different positions (e.g., adjacent to H), you might see coupling, but here the H is isolated between Br(4) and Me(6).
- 5.5–6.0 ppm (1H, s, broad): Phenolic -OH (Chemical shift varies with concentration and solvent; typically >9 ppm in DMSO).[1]

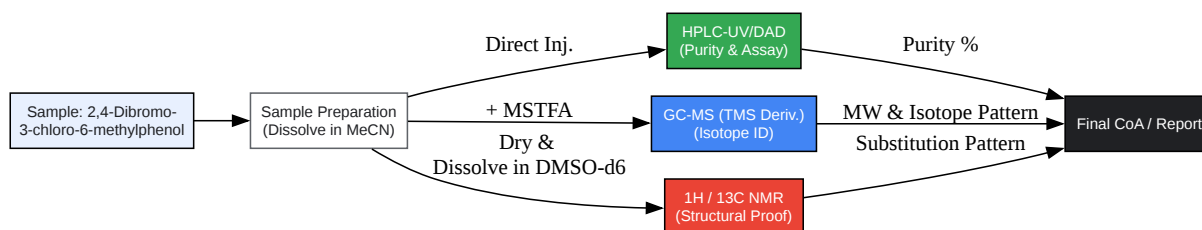
4. Expected Signals (

¹³C NMR):

- Total of 7 Carbon signals.[2][9][5]
- Aliphatic: ~15-20 ppm (Methyl).[1][2]

- Aromatic: 6 signals in the 110–160 ppm range.[2]
 - C-OH (Pos 1) will be most deshielded (~150 ppm).[2]
 - C-Br and C-Cl carbons will appear at distinct shifts typically upfield of the C-OH.[1][2]

Workflow Visualization



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Caption: Analytical workflow for the characterization of **2,4-Dibromo-3-chloro-6-methylphenol**, ensuring purity, identity, and structural validity.

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